molecular formula C19H13ClN4O3 B11593711 (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide

(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide

Cat. No.: B11593711
M. Wt: 380.8 g/mol
InChI Key: XOLKGINRZZXVRF-FMIVXFBMSA-N
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Description

The compound (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[1,2-a]pyrimidin core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol reacts with the pyrido[1,2-a]pyrimidin intermediate.

    Formation of the cyanoprop-2-enamide moiety: This can be achieved through a Knoevenagel condensation reaction involving a cyanoacetamide and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Scientific Research Applications

(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide depends on its specific interactions with molecular targets. It may act by:

    Inhibiting enzymes: The compound could bind to the active site of enzymes, preventing their normal function.

    Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: The compound could bind to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

Uniqueness

(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide: is unique due to its complex structure, which combines multiple functional groups and a heterocyclic core. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H13ClN4O3

Molecular Weight

380.8 g/mol

IUPAC Name

(E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C19H13ClN4O3/c1-11-5-4-8-24-17(11)23-18(27-15-7-3-2-6-14(15)20)13(19(24)26)9-12(10-21)16(22)25/h2-9H,1H3,(H2,22,25)/b12-9+

InChI Key

XOLKGINRZZXVRF-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N)OC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N)OC3=CC=CC=C3Cl

Origin of Product

United States

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